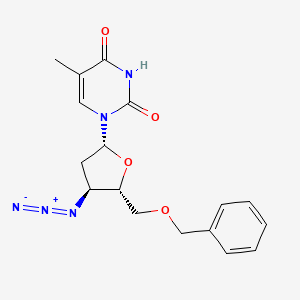

3'-Azido-5'-O-benzyl-3'-deoxythymidine

Vue d'ensemble

Description

3’-Azido-5’-O-benzyl-3’-deoxythymidine is a potent antiviral compound that has found a variety of applications in biomedical research and clinical practice. Originally developed in the 1960s as a potential cancer therapy, its dramatic antiretroviral activity led to its subsequent approval by the FDA in 1987 for the treatment of HIV/AIDS.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-5’-O-benzyl-3’-deoxythymidine typically involves multiple steps, starting from thymidine. The key steps include the protection of the hydroxyl groups, azidation of the 3’-position, and benzylation of the 5’-position. The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate these transformations .

Industrial Production Methods

Industrial production methods for 3’-Azido-5’-O-benzyl-3’-deoxythymidine are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH .

Analyse Des Réactions Chimiques

Types of Reactions

3’-Azido-5’-O-benzyl-3’-deoxythymidine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various derivatives of 3’-Azido-5’-O-benzyl-3’-deoxythymidine, which can have different biological activities and properties .

Applications De Recherche Scientifique

Antiviral Properties

Mechanism of Action

The primary application of 3'-azido-5'-O-benzyl-3'-deoxythymidine lies in its potential as an antiviral agent. Similar to AZT, it is believed to inhibit viral replication by interfering with reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. The azido group at the 3' position contributes to its ability to terminate DNA chain elongation when incorporated into viral DNA, thereby preventing further viral replication .

Selectivity and Efficacy

Research indicates that the triphosphate form of this compound may exhibit selective binding to HIV reverse transcriptase compared to cellular DNA polymerases. This selectivity could result in reduced cytotoxicity towards uninfected cells, which is a significant advantage over traditional nucleoside analogs . Studies have shown that this compound can effectively inhibit HIV replication at low concentrations, suggesting its potential as a therapeutic agent with fewer side effects compared to existing treatments .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of this compound involves several chemical reactions that modify thymidine. The introduction of the benzyl group enhances the compound's stability and solubility, making it more amenable for biological applications. Various synthetic methodologies have been explored to optimize yield and purity, including phosphoramidite chemistry and click chemistry approaches .

Derivatives as Therapeutics

The exploration of derivatives based on this compound has led to compounds with enhanced antiviral activities and reduced resistance profiles against HIV. For instance, modifications such as changing the benzyl group to other aromatic or aliphatic substituents can affect the pharmacokinetics and efficacy of these compounds .

Case Studies

Case Study: Inhibition of HIV Replication

In a controlled study, this compound was tested against various strains of HIV. The results indicated a significant reduction in viral load in treated cell cultures compared to controls. The compound demonstrated an IC50 value comparable to AZT, highlighting its potential as an effective alternative treatment .

Case Study: Resistance Mechanisms

Another important aspect of research has focused on understanding how mutations in HIV reverse transcriptase confer resistance to nucleoside analogs like AZT. Studies involving this compound have shown that while some resistant strains can evade traditional therapies, this compound retains efficacy against certain resistant variants due to its unique binding properties .

Mécanisme D'action

The mechanism of action of 3’-Azido-5’-O-benzyl-3’-deoxythymidine involves its incorporation into viral DNA during replication. The azido group at the 3’-position prevents the formation of phosphodiester linkages, thereby terminating the growing DNA chain. This inhibition of viral DNA synthesis effectively halts the replication of the virus .

Comparaison Avec Des Composés Similaires

Similar Compounds

3’-Azido-3’-deoxythymidine: Another potent antiviral compound with similar mechanisms of action.

2’,3’-Dideoxycytidine: Used in antiretroviral therapy but with different pharmacokinetic properties.

Lamivudine: Another nucleoside analog used in combination therapies for HIV/AIDS.

Uniqueness

3’-Azido-5’-O-benzyl-3’-deoxythymidine is unique due to its specific structural modifications, which enhance its antiviral activity and pharmacokinetic properties. The benzyl group at the 5’-position increases its lipophilicity, improving its cellular uptake and distribution .

Activité Biologique

3'-Azido-5'-O-benzyl-3'-deoxythymidine (ABT) is a synthetic nucleoside analog that has garnered attention for its potential biological activities, particularly in the field of antiviral therapies. This article aims to provide a comprehensive overview of the biological activity of ABT, including its mechanism of action, efficacy against various pathogens, and relevant case studies.

Structure and Synthesis

Chemical Structure : ABT is characterized by an azido group at the 3' position and a benzyl group at the 5' position of the deoxythymidine backbone. These modifications enhance its lipophilicity and cellular uptake, which are crucial for its biological activity.

Synthesis : The synthesis of ABT typically involves several steps:

- Protection of hydroxyl groups on thymidine.

- Azidation at the 3' position.

- Benzylation at the 5' position.

These steps often require specific organic solvents and catalysts to optimize yield and purity.

The primary mechanism by which ABT exerts its antiviral effects is through its incorporation into viral DNA during replication. The azido group prevents the formation of phosphodiester linkages, effectively terminating the DNA chain elongation. This inhibition is crucial in halting viral replication, particularly in retroviruses such as HIV.

Antiviral Activity

ABT has shown significant antiviral activity against various viral pathogens:

- HIV : As part of antiretroviral therapy, ABT acts as a key component due to its ability to inhibit reverse transcriptase and terminate DNA synthesis.

- Other Viruses : Research indicates potential efficacy against other viruses; however, specific data on these interactions are still emerging.

Efficacy Studies

- In Vitro Studies : A study assessed the effectiveness of ABT analogs in inhibiting human cytosolic thymidine kinase (hTK1). Results indicated that while some analogs showed increased efficiency, ABT itself maintained significant inhibitory action against hTK1 .

- Pharmacokinetics : The pharmacokinetic properties of ABT have been analyzed in various models. The benzyl modification enhances absorption and bioavailability compared to unmodified nucleosides, making it a promising candidate for further development in clinical settings.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct advantages for ABT:

| Compound | Mechanism of Action | Antiviral Activity | Unique Features |

|---|---|---|---|

| 3'-Azido-3'-deoxythymidine | DNA chain termination | High | Established clinical use |

| 2',3'-Dideoxycytidine | Inhibition of reverse transcriptase | Moderate | Different pharmacokinetics |

| Lamivudine | Nucleoside analog with broader spectrum | High | Lower toxicity profile |

Propriétés

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c1-11-8-22(17(24)19-16(11)23)15-7-13(20-21-18)14(26-15)10-25-9-12-5-3-2-4-6-12/h2-6,8,13-15H,7,9-10H2,1H3,(H,19,23,24)/t13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGONCMFUCIXRLO-RRFJBIMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COCC3=CC=CC=C3)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COCC3=CC=CC=C3)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153274 | |

| Record name | 3'-Azido-5'-O-benzyl-3'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121456-55-1 | |

| Record name | 3'-Azido-5'-O-benzyl-3'-deoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121456551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Azido-5'-O-benzyl-3'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.